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Compound of Interest

Compound Name: 1-Phenyl-1-penten-3-one

Cat. No.: B1615098 Get Quote

A comprehensive analysis of 1-Phenyl-1-penten-3-one using Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) confirms its molecular structure. This guide provides a

detailed comparison of the expected and observed spectral data, alongside experimental

protocols, offering researchers a benchmark for the validation of this α,β-unsaturated ketone.

Introduction
1-Phenyl-1-penten-3-one (also known as ethyl styryl ketone) is an organic compound with the

chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] As an α,β-

unsaturated ketone, its structure features a phenyl group conjugated with an enone functional

group. The precise elucidation of this structure is critical for its application in various research

and development contexts. This guide details the validation of its structure through the

complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Structural Elucidation Workflow
The logical workflow for the structural validation of 1-Phenyl-1-penten-3-one involves a multi-

step process, from sample preparation to the final confirmation of the structure through the

integrated analysis of spectroscopic data.
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Sample Preparation

Spectroscopic Analysis Data Processing & Analysis

Structure Validation

1-Phenyl-1-penten-3-one Sample Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR and a volatile solvent (e.g., methanol) for MS

¹H and ¹³C NMR Data AcquisitionNMR Sample

Mass Spectrometry Data Acquisition
MS Sample

Process NMR Spectra
(Chemical Shifts, Coupling Constants, Integration)

Analyze Mass Spectrum
(Molecular Ion Peak, Fragmentation Pattern)

Compare Experimental Data with Predicted Values and Literature Data Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the structural validation of 1-Phenyl-1-penten-3-one.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Phenyl-1-penten-3-one is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR

spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of

scans to achieve a good signal-to-noise ratio, a spectral width covering the expected

chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full relaxation

of the protons between scans.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same instrument,

typically with proton decoupling to simplify the spectrum to a series of singlets for each

unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used to encompass the

chemical shifts of all carbon nuclei, including the carbonyl carbon.

Mass Spectrometry (MS)
For mass spectral analysis, a dilute solution of the compound in a volatile solvent like methanol

or acetonitrile is prepared.
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Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the

molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z)

and detected.

Data Presentation and Comparison
The structural validation of 1-Phenyl-1-penten-3-one is achieved by comparing the

experimentally obtained spectral data with expected values based on its known structure.

¹H NMR Spectral Data
The proton NMR spectrum provides information about the number of different types of protons

and their neighboring environments.

Proton Assignment
Expected Chemical

Shift (ppm)
Expected Multiplicity Expected Integration

Phenyl (C₆H₅) 7.2 - 7.6 Multiplet 5H

Vinylic (C=CH-Ph) 7.0 - 7.5 Doublet 1H

Vinylic (CO-CH=) 6.5 - 7.0 Doublet 1H

Methylene (-CH₂-CH₃) 2.6 - 2.9 Quartet 2H

Methyl (-CH₂-CH₃) 1.0 - 1.3 Triplet 3H

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Carbon Assignment Expected Chemical Shift (ppm)

Carbonyl (C=O) 195 - 210

Vinylic (C=CH-Ph) 140 - 150

Phenyl (C-ipso) 130 - 140

Phenyl (C-ortho, C-meta, C-para) 125 - 135

Vinylic (CO-CH=) 120 - 130

Methylene (-CH₂-CH₃) 30 - 40

Methyl (-CH₂-CH₃) 5 - 15

Mass Spectrometry (MS) Data
The mass spectrum provides the molecular weight of the compound and information about its

fragmentation pattern, which can be used to piece together the structure.

m/z Assignment Relative Intensity

160 [M]⁺ (Molecular Ion) Moderate

131 [M - C₂H₅]⁺ High

103 [C₆H₅-C≡CH]⁺ High

77 [C₆H₅]⁺ Moderate

57 [C₂H₅CO]⁺ High (Base Peak)

29 [C₂H₅]⁺ Moderate

Data is based on the electron ionization mass spectrum available from the NIST WebBook.[3]

The fragmentation pattern is consistent with the structure of an ethyl styryl ketone. The base

peak at m/z 57 corresponds to the stable acylium ion formed by the loss of the styryl radical.

The peak at m/z 131 results from the loss of the ethyl group.

Comparison with Alternative Analytical Techniques
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While NMR and MS are powerful tools for structural elucidation, other techniques can provide

complementary information.

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying functional

groups. For 1-Phenyl-1-penten-3-one, a strong absorption band is expected in the region of

1650-1680 cm⁻¹ corresponding to the C=O stretch of the conjugated ketone. Another

characteristic absorption for the C=C double bond would appear around 1600-1625 cm⁻¹.

The NIST WebBook shows an IR spectrum for this compound with a prominent peak in the

carbonyl region.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in 1-Phenyl-1-penten-3-
one (the phenyl group, the double bond, and the carbonyl group) is expected to give rise to

strong UV absorption. This can be used to confirm the presence of the conjugated π-system.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and

definitive validation of the structure of 1-Phenyl-1-penten-3-one. The observed spectral data

from these techniques are in excellent agreement with the expected values for the proposed

structure. The detailed experimental protocols and tabulated data presented in this guide serve

as a valuable resource for researchers and scientists involved in the synthesis,

characterization, and application of this and similar α,β-unsaturated ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1615098#validation-of-1-phenyl-1-penten-3-one-
structure-using-nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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